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Compound of Interest

Compound Name: 6-Aminohexanamide

Cat. No.: B1206404

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminohexanamide, with the CAS number 373-04-6, is an organic compound that serves as
a derivative of the clinically significant molecule, 6-aminocaproic acid (also known as ¢-
aminocaproic acid or EACA). While its primary role is often as a laboratory reference standard,
its structural similarity to EACA suggests potential applications in the modulation of biological
pathways, particularly the fibrinolytic system. This technical guide provides a comprehensive
overview of 6-aminohexanamide, including its physicochemical properties, synthesis, potential
biological relevance, and detailed experimental protocols.

Physicochemical Properties

6-Aminohexanamide is a white to light yellow solid at room temperature. A summary of its key
guantitative properties is presented in the table below.
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Property Value Reference
Molecular Formula CeH14N20 --INVALID-LINK--
Molecular Weight 130.19 g/mol --INVALID-LINK--
Melting Point 50-51 °C --INVALID-LINK--
Boiling Point 165-167 °C at 1 Torr --INVALID-LINK--
Topological Polar Surface Area  69.1 A2 --INVALID-LINK--
Hydrogen Bond Donor Count 2 --INVALID-LINK--
Hydrogen Bond Acceptor

Count 2 --INVALID-LINK--
Rotatable Bond Count 5 --INVALID-LINK--

Synthesis of 6-Aminohexanamide

A plausible and experimentally-grounded method for the synthesis of 6-aminohexanamide
involves the direct amidation of a 6-aminohexanoic acid derivative, such as its ethyl ester.

Experimental Protocol: Synthesis from Ethyl 6-
Aminocaproate

This protocol is adapted from a patented process for the preparation of 6-aminocaproic acid
amide.[1]

Materials:

Ethyl 6-aminocaproate

Anhydrous liquid ammonia

Hydrogenation catalyst (e.g., Raney nickel or a cobalt-based catalyst)

Autoclave

Filtration apparatus
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« Rotary evaporator

Procedure:

In a high-pressure autoclave, combine ethyl 6-aminocaproate and a hydrogenation catalyst.

« Introduce anhydrous liquid ammonia into the autoclave. An excess of ammonia is typically
used, for example, 10 to 20 moles of ammonia per mole of the ester.[1]

o Seal the autoclave and heat the reaction mixture to a temperature in the range of 50 to 150
°C.[1]

o Pressurize the autoclave with hydrogen gas to a pressure of 100 to 250 bar.[1]

e Maintain the reaction under these conditions with stirring until the uptake of hydrogen
ceases, indicating the completion of the reaction.

e Cool the autoclave to room temperature and carefully release the pressure.
« Filter the reaction mixture to remove the catalyst.

o Concentrate the filtrate using a rotary evaporator to remove the excess ammonia and
solvent, yielding 6-aminohexanamide.

Biological Relevance and Potential Applications

The biological significance of 6-aminohexanamide is intrinsically linked to its parent
compound, 6-aminocaproic acid (EACA), a well-known antifibrinolytic agent used to control
bleeding.[2] EACA functions by inhibiting the activation of plasminogen to plasmin, the primary
enzyme responsible for the degradation of fibrin clots.[3][4] This inhibition is achieved through
the binding of EACA to the lysine-binding sites on plasminogen, preventing its association with
fibrin.[3]

While direct studies on the antifibrinolytic activity of 6-aminohexanamide are limited, its
structural similarity to EACA suggests it may possess similar properties. Further research is
required to quantify its inhibitory effects on plasminogen activation and direct plasmin activity.
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The Fibrinolysis Pathway

The fibrinolysis pathway is a crucial physiological process that dissolves fibrin clots to maintain
blood vessel patency. The key steps are outlined in the diagram below.

Click to download full resolution via product page

The Fibrinolysis Signaling Pathway

Experimental Protocol: In Vitro Chromogenic Plasmin
Activity Assay

This protocol can be used to assess the direct inhibitory effect of 6-aminohexanamide on
plasmin activity.

Materials:

Human Plasmin

Chromogenic Substrate: H-D-Val-Leu-Lys-p-nitroanilide (S-2251)

6-Aminohexanamide (test inhibitor)

Aprotinin (positive control inhibitor)

Assay Buffer: 0.05 M Tris-HCI, pH 7.4, containing 0.1 M NacCl

96-well microplate
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e Microplate reader capable of measuring absorbance at 405 nm

Procedure:

o Reagent Preparation:

o Prepare a stock solution of human plasmin in the assay buffer.

o Prepare a stock solution of the S-2251 substrate in sterile water.

o Prepare serial dilutions of 6-aminohexanamide and aprotinin in the assay buffer to cover
a range of concentrations.

o Assay Setup:

o In a 96-well microplate, add a fixed volume of the plasmin solution to each well.

o Add varying concentrations of 6-aminohexanamide or aprotinin to the respective wells.
Include control wells with no inhibitor.

o Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the
enzyme.

e Enzymatic Reaction and Measurement:

o Initiate the reaction by adding a fixed volume of the S-2251 substrate solution to each well.

o Immediately place the microplate in a reader pre-heated to 37°C.

o Measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline (pNA)
release is proportional to the plasmin activity.[5]

o Data Analysis:

o Calculate the initial reaction velocity for each inhibitor concentration.

o Determine the percent inhibition for each concentration relative to the control wells.
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o Plot the percent inhibition against the logarithm of the inhibitor concentration to determine
the IC50 value (the concentration of inhibitor that causes 50% inhibition of plasmin
activity).

Spectroscopic Data
'H NMR Spectroscopy

A predicted *H NMR spectrum of 6-aminohexanamide would show characteristic peaks for the
methylene protons along the carbon chain and the protons of the primary amine and amide
groups. The chemical shifts would be influenced by the neighboring functional groups.

3C NMR Spectroscopy

The 13C NMR spectrum is expected to show six distinct signals corresponding to the six carbon
atoms in the molecule. The carbonyl carbon of the amide group would appear at the most
downfield position.

FT-IR Spectroscopy

The FT-IR spectrum of 6-aminohexanamide would display characteristic absorption bands for
the N-H stretching of the primary amine and amide groups (typically in the range of 3200-3400
cm™1), the C=0 stretching of the amide group (around 1650 cm~1), and C-H stretching of the
alkyl chain (around 2850-2950 cm™1).[6]

Mass Spectrometry

The mass spectrum of 6-aminohexanamide would show a molecular ion peak corresponding
to its molecular weight. The fragmentation pattern would likely involve cleavage alpha to the
nitrogen atoms and the carbonyl group, which is characteristic of amines and amides.[7]

Experimental and Logical Workflows
Synthesis and Purification Workflow
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Workflow for the Synthesis of 6-Aminohexanamide

Solid-Phase Peptide Synthesis (SPPS) Workflow

6-Aminohexanoic acid is often used as a linker in solid-phase peptide synthesis. The amide
derivative could potentially be incorporated similarly.
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General Workflow for Solid-Phase Peptide Synthesis

Safety Information

6-Aminohexanamide should be handled with care in a laboratory setting. It is advisable to
wear appropriate personal protective equipment, including gloves, safety glasses, and a lab
coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the
supplier.
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Conclusion

6-Aminohexanamide is a molecule of interest due to its structural relationship with the
antifibrinolytic drug 6-aminocaproic acid. This guide has provided a comprehensive overview of
its properties, a plausible synthesis route, and its potential biological relevance in the context of
the fibrinolysis pathway. The detailed experimental protocols for its synthesis and for assessing
its potential biological activity provide a foundation for further research into this compound. The
provided spectroscopic information and workflow diagrams serve as valuable resources for
scientists and drug development professionals working with 6-aminohexanamide and related
compounds. Further investigation is warranted to fully elucidate its biological activity and
potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1206404#6-aminohexanamide-cas-number-373-04-
6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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